molecular formula C21H19NO6S2 B12125673 4-[(5Z)-5-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[(5Z)-5-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B12125673
M. Wt: 445.5 g/mol
InChI Key: CIPFZQHCOCTWKK-ATVHPVEESA-N
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Description

4-[(5Z)-5-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound with a unique structure that includes a furan ring, a thiazolidine ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furan ring, the introduction of the ethoxycarbonyl group, and the construction of the thiazolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-5-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(5Z)-5-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(5Z)-5-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid include other thiazolidine derivatives, furan-containing compounds, and butanoic acid derivatives.

Uniqueness

What sets this compound apart is its unique combination of structural features, which may confer specific properties and activities not found in other similar compounds. This uniqueness makes it a valuable target for further research and development.

Properties

Molecular Formula

C21H19NO6S2

Molecular Weight

445.5 g/mol

IUPAC Name

4-[(5Z)-5-[[5-(4-ethoxycarbonylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C21H19NO6S2/c1-2-27-20(26)14-7-5-13(6-8-14)16-10-9-15(28-16)12-17-19(25)22(21(29)30-17)11-3-4-18(23)24/h5-10,12H,2-4,11H2,1H3,(H,23,24)/b17-12-

InChI Key

CIPFZQHCOCTWKK-ATVHPVEESA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O

Origin of Product

United States

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